

7-Bromoisochroman molecular weight and formula

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Compound of Interest

Compound Name: **7-Bromoisochroman**

Cat. No.: **B172178**

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In-Depth Technical Guide: 7-Bromoisochroman

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **7-Bromoisochroman**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular formula and weight, and presents a representative synthetic protocol for a closely related analogue, illustrating a key chemical transformation relevant to this class of molecules.

Core Molecular Data

The fundamental molecular properties of **7-Bromoisochroman** are summarized in the table below, providing a quick reference for researchers.

Property	Value
Molecular Formula	C ₉ H ₉ BrO
Molecular Weight	213.07 g/mol
CAS Number	149910-98-5
IUPAC Name	7-bromo-3,4-dihydro-1H-isochromene

Synthetic Insights: A Representative Experimental Workflow

While specific experimental protocols for the direct synthesis of **7-Bromoisochroman** are not extensively detailed in publicly available literature, the synthesis of structurally similar chroman derivatives provides valuable insights into potential synthetic routes. The following section outlines a detailed experimental protocol for the reduction of a ketone to an alcohol within a brominated chroman scaffold, a common transformation in the synthesis of functionalized heterocyclic compounds.

This protocol describes the reduction of 7-bromochroman-4-one to 7-Bromochroman-3-ol, a reaction that highlights a key step often employed in the synthesis of chroman-based molecules.

Experimental Protocol: Reduction of 7-bromochroman-4-one

This procedure details the chemical reduction of the ketone functional group in 7-bromochroman-4-one to yield the corresponding alcohol, 7-Bromochroman-3-ol.

Materials:

- 7-bromochroman-4-one
- Methanol (MeOH)
- Sodium borohydride (NaBH₄)
- Dichloromethane
- Water
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride solution
- Brine

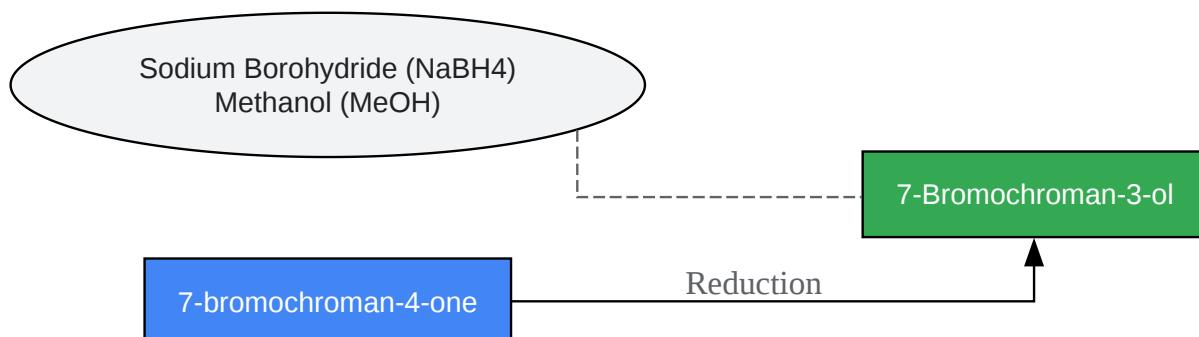
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 7-bromochroman-4-one in methanol to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath.
- Reduction: While stirring, slowly add sodium borohydride (1.5 equivalents) to the solution in small portions.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.
- Extraction: Extract the aqueous residue with either diethyl ether or ethyl acetate.
- Washing: The combined organic extracts should be washed with a saturated aqueous ammonium chloride solution, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude 7-Bromochroman-3-ol.
- Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[\[1\]](#)

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the described synthetic transformation.



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References

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